Technical Guide: Physicochemical Properties of 5-(Trifluoromethyl)-1H-indazol-3-amine
Technical Guide: Physicochemical Properties of 5-(Trifluoromethyl)-1H-indazol-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(Trifluoromethyl)-1H-indazol-3-amine (CAS No: 2250-53-5) is a heterocyclic aromatic organic compound featuring an indazole core structure.[1] The presence of a trifluoromethyl group at the 5-position significantly influences its electronic properties and lipophilicity, while the amino group at the 3-position provides a key site for chemical modification.[1] These structural features make it a valuable building block in medicinal chemistry and materials science, particularly in the development of novel therapeutic agents.[1] This document provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a logical workflow for its synthesis.
Core Physicochemical Properties
The key physicochemical data for 5-(Trifluoromethyl)-1H-indazol-3-amine are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems, including solubility, reactivity, and pharmacokinetic profiles.
| Property | Value | Reference |
| CAS Number | 2250-53-5 | [2][3] |
| Molecular Formula | C₈H₆F₃N₃ | [2][3] |
| Molecular Weight | 201.15 g/mol | [1][4] |
| Physical State | Faint brown crystalline solid | [1] |
| Melting Point | 122-123 °C | [2] |
| Boiling Point | 358.5 °C at 760 mmHg | [2] |
| Density | 1.536 g/cm³ | [2] |
| Flash Point | 170.6 °C | [2] |
| Refractive Index | 1.617 | [2] |
Experimental Protocols
The following sections detail standard methodologies for determining the key physicochemical properties of organic compounds like 5-(Trifluoromethyl)-1H-indazol-3-amine.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[5]
Protocol: Capillary Method [6][7]
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[7]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated metal block (e.g., Mel-Temp apparatus).
-
Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially when approaching the anticipated melting point. Constant stirring of the oil bath is necessary to ensure uniform temperature distribution.[6]
-
Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[7] The melting point is reported as the range T1-T2. For accuracy, an initial rapid determination can be performed to find an approximate range, followed by at least two careful, slower determinations.
Solubility Determination
Solubility provides insight into a compound's polarity and the types of intermolecular forces it can form, guiding the selection of appropriate solvents for reactions, purification, and formulation.[8]
Protocol: Qualitative Solubility Testing [9][10]
-
Initial Water Solubility Test: Place approximately 25 mg of the compound into a test tube and add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[9] Observe if the compound dissolves completely, partially, or not at all. If the compound is water-soluble, its effect on litmus or pH paper should be tested to determine if it is acidic, basic, or neutral.[10][11]
-
Acid/Base Solubility Tests (for water-insoluble compounds):
-
5% NaOH Test: To a fresh 25 mg sample, add 0.75 mL of 5% aqueous NaOH. Solubility indicates the presence of an acidic functional group.[9][11]
-
5% NaHCO₃ Test: To a fresh 25 mg sample, add 0.75 mL of 5% aqueous NaHCO₃. Solubility suggests a strongly acidic group, such as a carboxylic acid.[10]
-
5% HCl Test: To a fresh 25 mg sample, add 0.75 mL of 5% aqueous HCl. Solubility indicates the presence of a basic functional group, such as an amine.[9][11]
-
-
Organic Solvent Test: Test the compound's solubility in an organic solvent like diethyl ether or hexane by adding 0.75 mL of the solvent to 25 mg of the compound and observing miscibility.[8][9]
-
Recording: Results are recorded as "soluble," "partially soluble," or "insoluble" for each solvent system.
pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of a substance's acidity or basicity in a specific solvent. It is fundamental for understanding a molecule's charge state at a given pH, which affects its solubility, membrane permeability, and receptor-binding interactions.
Protocol: Potentiometric Titration [12]
-
Sample Preparation: A precise amount (milligram scale) of the pure compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent to ensure solubility.[12] The solution must be free of carbonate.[12]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.
-
Data Analysis: The pH is plotted against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.
Alternative Protocol: NMR Spectroscopy [13][14]
The chemical shifts of NMR-active nuclei adjacent to acidic or basic sites change depending on the protonation state.[14] By measuring these chemical shifts over a range of pH values and plotting them against pH, a sigmoidal curve is generated. The inflection point of this curve corresponds to the pKa value.[14] This method can be advantageous for determining the pKa of specific functional groups within a molecule.[14]
LogP Determination
The logarithm of the partition coefficient (LogP) quantifies a compound's lipophilicity by measuring its distribution between an immiscible organic solvent (typically n-octanol) and an aqueous phase.[15] It is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol: Shake-Flask Method [16][17]
-
Phase Preparation: Prepare n-octanol saturated with water and water (typically a buffer at pH 7.4) saturated with n-octanol.[17]
-
Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel in a defined volume ratio (e.g., 1:1).
-
Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached. The phases are then allowed to separate completely.[16]
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[16]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[15]
Synthesis Workflow
The synthesis of 3-aminoindazoles can be achieved through various routes. A common and efficient method involves the cyclization of an ortho-fluorobenzonitrile derivative with hydrazine. The following diagram illustrates a plausible synthetic pathway for 5-(Trifluoromethyl)-1H-indazol-3-amine.
Caption: Plausible synthetic route to 5-(Trifluoromethyl)-1H-indazol-3-amine.
References
- 1. CAS 2250-53-5: 5-(Trifluoromethyl)-1H-indazol-3-amine [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 3-(trifluoromethyl)-1H-indazol-5-amine CAS#: 57631-09-1 [m.chemicalbook.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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- 8. chem.ws [chem.ws]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
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- 12. youtube.com [youtube.com]
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- 14. researchgate.net [researchgate.net]
- 15. acdlabs.com [acdlabs.com]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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